trans-3-Methoxy-1-propenylboronic acid pinacol ester
CAS No.: 165059-42-7
Cat. No.: VC20920785
Molecular Formula: C10H19BO3
Molecular Weight: 198.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 165059-42-7 |
|---|---|
| Molecular Formula | C10H19BO3 |
| Molecular Weight | 198.07 g/mol |
| IUPAC Name | 2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ |
| Standard InChI Key | FBAOFKFCKHJXRU-VOTSOKGWSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/COC |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCOC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCOC |
Introduction
trans-3-Methoxy-1-propenylboronic acid pinacol ester is a specialized organoboron compound that plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is derived from boronic acid through esterification with pinacol, resulting in a stable boronate ester. It is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Synthesis and Preparation
The synthesis of trans-3-Methoxy-1-propenylboronic acid pinacol ester typically involves hydroboration reactions. One efficient method involves the hydroboration of 1-alkynes with catecholborane or pinacolborane, followed by esterification with pinacol to form the desired pinacol ester . This process is highly efficient and can be performed under environmentally benign conditions.
Synthesis Steps
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Hydroboration: Reaction of 1-alkynes with catecholborane or pinacolborane.
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Esterification: Treatment of the resulting boronic acid with pinacol to form the pinacol ester.
Applications in Organic Synthesis
This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is particularly valuable for constructing complex organic molecules used in pharmaceutical development and materials science .
Role in Suzuki-Miyaura Coupling
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Coupling Partner: Acts as a coupling partner with aryl or vinyl halides in the presence of a palladium catalyst.
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Advantages: High reactivity, stability during storage, and suitability for various solvents.
Research Findings and Applications
Recent research has highlighted the use of trans-3-Methoxy-1-propenylboronic acid pinacol ester in synthesizing compounds with potential antitumor activity. For example, it has been used in the synthesis of compounds based on hydroquinone derivatives, which have shown promising biological activities .
Antitumor Activity
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Compound Synthesis: Used in the preparation of compounds like those derived from bromohydroquinone.
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Biological Activity: Compounds synthesized using this ester have shown increased IC50 values, indicating potential as antitumor agents.
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